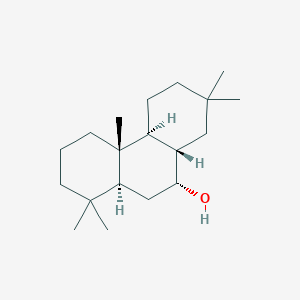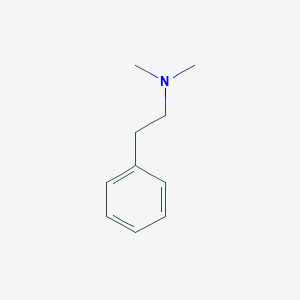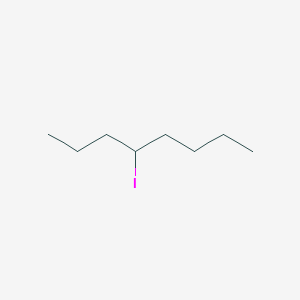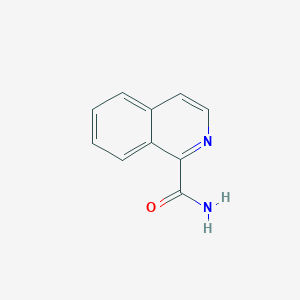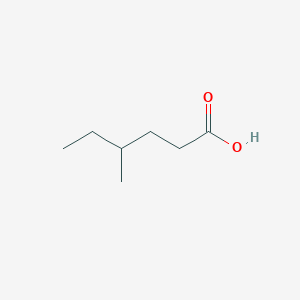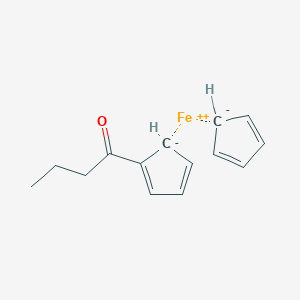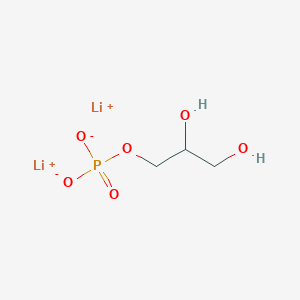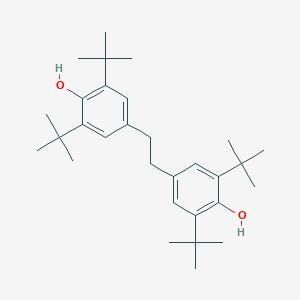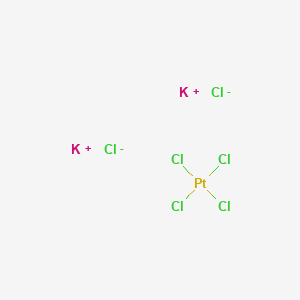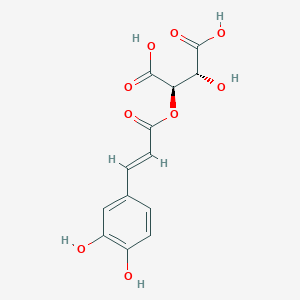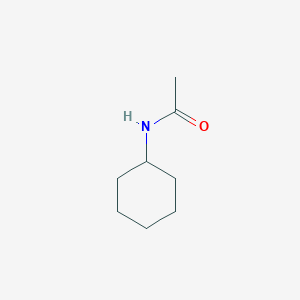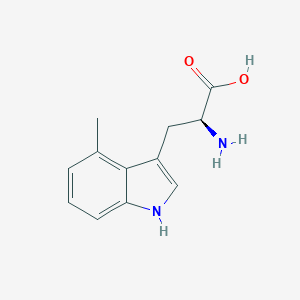
6-Phenyl-1-hexene
Übersicht
Beschreibung
6-Phenyl-1-hexene is an organic compound belonging to the class of vinyl ethers. It has the molecular formula C12H16 and a molecular weight of 160.25 g/mol . This compound is characterized by a phenyl group attached to a hexene chain, making it a versatile building block in organic synthesis.
Wirkmechanismus
Target of Action
6-Phenyl-1-hexene is a chemical compound with the molecular formula C12H16 . It is primarily used as a chemical intermediate
Mode of Action
It’s worth noting that compounds similar to this compound, such as benzylic halides, typically react via anSN2 pathway if they are primary, and via an SN1 pathway if they are secondary or tertiary . These reactions involve the resonance-stabilized carbocation .
Biochemical Pathways
It is known that this compound is abenzyl ether , a class of compounds that can participate in various biochemical reactions
Pharmacokinetics
It is known that the compound is aliquid at room temperature , which could influence its bioavailability and pharmacokinetic behavior.
Result of Action
It is known that the compound may causeirritation to the respiratory tract and skin, and may cause eye irritation
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling the compound . Furthermore, the compound should be stored and handled in a well-ventilated area, away from sources of ignition .
Biochemische Analyse
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 6-Phenyl-1-hexene in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Phenyl-1-hexene can be synthesized through various methods, including the reaction of styrene with aldehydes, resulting in copolymerization . Another method involves the trimerization reaction with three equivalents of styrene . These reactions typically require specific catalysts and controlled conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves the use of activated cross-coupling reagents. The process may include the use of vinyl ethers and other intermediates to facilitate the synthesis . The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Phenyl-1-hexene undergoes various chemical reactions, including:
Oxidation: Conversion of alcohols into aldehydes or ketones.
Reduction: Reduction reactions involving the phenyl group.
Substitution: Reactions involving the substitution of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and other electrophiles are used under controlled conditions.
Major Products:
Oxidation Products: Aldehydes and ketones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-1-hexene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
1-Hexene: A simple alkene with a similar carbon chain but without the phenyl group.
Styrene: Contains a phenyl group attached to an ethene chain, similar in structure but with different reactivity.
Phenylacetylene: Contains a phenyl group attached to an acetylene chain, offering different chemical properties.
Uniqueness: 6-Phenyl-1-hexene is unique due to its combination of a phenyl group and a hexene chain, providing a balance of reactivity and stability. This makes it a versatile compound in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
hex-5-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAVXORKDISRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333909 | |
| Record name | hex-5-enylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588-44-9 | |
| Record name | hex-5-enylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


